N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperidinesulfonamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperidinesulfonamide is a useful research compound. Its molecular formula is C13H18N2O4S and its molecular weight is 298.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.09872823 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperidinesulfonamide is the cholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibiting this enzyme can help in the treatment of Alzheimer’s disease .
Mode of Action
This compound interacts with its target by inhibiting the cholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration and enhancing signal transmission in the nervous system .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting the cholinesterase enzyme . This leads to an increase in acetylcholine levels, which can enhance signal transmission in the nervous system. The downstream effects include improved cognitive function, which is beneficial in the treatment of Alzheimer’s disease .
Pharmacokinetics
Sulfonamides, a class of compounds to which this molecule belongs, are generally well-absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound.
Result of Action
The inhibition of the cholinesterase enzyme by this compound leads to an increase in acetylcholine levels . This increase enhances signal transmission in the nervous system, which can improve cognitive function and potentially alleviate symptoms of Alzheimer’s disease .
Future Directions
The future directions for “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperidinesulfonamide” and similar compounds could involve further exploration of their antibacterial potential and inhibitory activity against various enzymes . Additionally, their potential therapeutic applications in the field of scientific research due to their anti-inflammatory, anti-cancer, and neuroprotective properties could be further investigated.
Biochemical Analysis
Biochemical Properties
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperidinesulfonamide involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This compound has been found to interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
These can include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that sulfonamides can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c16-20(17,15-6-2-1-3-7-15)14-11-4-5-12-13(10-11)19-9-8-18-12/h4-5,10,14H,1-3,6-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGAPEFDMFYEJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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